WR99210 hydrochloride

Descripción

Propiedades

Número CAS |

30711-93-4 |

|---|---|

Fórmula molecular |

C14H19Cl4N5O2 |

Peso molecular |

431.1 g/mol |

Nombre IUPAC |

6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine;hydrochloride |

InChI |

InChI=1S/C14H18Cl3N5O2.ClH/c1-14(2)21-12(18)20-13(19)22(14)24-5-3-4-23-11-7-9(16)8(15)6-10(11)17;/h6-7H,3-5H2,1-2H3,(H4,18,19,20,21);1H |

Clave InChI |

VOTSDCGUYAGUNS-UHFFFAOYSA-N |

SMILES canónico |

CC1(N=C(N=C(N1OCCCOC2=CC(=C(C=C2Cl)Cl)Cl)N)N)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

47326-86-3 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4,6-diamino-(1,2-dihydro)-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine.HCL BRL 51084 BRL 6231 BRL 6231hydrochloride BRL 6231mono-Hydrobromide BRL-51084 BRL-6231 unspecified HCl of BRL 6231 WR 99210 WR-99210 WR99210-HCl |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of WR99210 Hydrochloride: A Technical Guide for Researchers

An in-depth examination of the selective antifolate activity of WR99210 hydrochloride, its molecular interactions, and its application in parasitology research.

This compound is a potent and highly selective inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway. This technical guide elucidates the mechanism of action of WR99210, with a primary focus on its activity against the malaria parasite, Plasmodium falciparum. The information presented herein is intended for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Selective Inhibition of Dihydrofolate Reductase

WR99210's primary molecular target is the dihydrofolate reductase (DHFR) domain of the bifunctional DHFR-thymidylate synthase (DHFR-TS) enzyme in parasites like Plasmodium falciparum and Toxoplasma gondii.[1][2][3] Its mechanism of action is rooted in its function as a folate pathway antagonist. By binding tightly to the active site of the parasite's DHFR, WR99210 blocks the reduction of dihydrofolate to tetrahydrofolate.[1] Tetrahydrofolate is a crucial cofactor in the synthesis of purines, pyrimidines (specifically thymidylate), and certain amino acids, all of which are essential for DNA replication and cell proliferation.

A key feature of WR99210 is its remarkable selectivity for the parasite's DHFR over the human homologue.[1][3] This selectivity is the basis for its therapeutic window. The structural differences between the active sites of plasmodial and human DHFR are significant enough that WR99210 interacts only weakly with the human enzyme.[1] This differential inhibition has been experimentally confirmed; the expression of human DHFR in P. falciparum renders the parasites highly resistant to WR99210, demonstrating that the parasite's DHFR is the sole physiologically relevant target.[4][5][6][7]

The potent and selective nature of WR99210 has also led to its widespread use as a powerful selectable marker for the genetic transformation of Plasmodium parasites.[1][3]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of WR99210 has been quantified against various parasite strains, including those with resistance to other antifolate drugs like pyrimethamine (B1678524). The following tables summarize key quantitative data from published studies.

| Parameter | Organism/Strain | Value | 95% Confidence Interval |

| IC50 | P. falciparum DHFR | <0.075 nM | Not Reported |

| EC50 | P. falciparum NF54 | 0.056 nM | 0.029 - 0.103 nM |

| EC50 | P. falciparum Dd2 | 0.62 nM | 0.580 - 0.671 nM |

| IC50 | T. gondii tachyzoites | ~50 nM | Not Reported |

Table 1: In vitro inhibitory concentrations of WR99210 against Plasmodium falciparum and Toxoplasma gondii.[1][2]

| Organism | Allele | Pyrimethamine IC50 (µM) | WR99210 IC50 (µM) |

| P. vivax | Wild-type | 0.005 ± 0.001 | 0.0019 ± 0.0002 |

| P. vivax | S58R/S117N | 7.3 ± 1.1 | 0.0004 ± 0.0001 |

Table 2: Comparative IC50 values of Pyrimethamine and WR99210 against wild-type and mutant P. vivax DHFR, demonstrating how mutations conferring pyrimethamine resistance can increase sensitivity to WR99210.[8]

Molecular Interactions and Resistance

The flexible side chain of WR99210 allows it to accommodate mutations in the DHFR active site that confer resistance to more rigid inhibitors like pyrimethamine.[9][10] For instance, the S108N mutation in P. falciparum DHFR, a key driver of pyrimethamine resistance, does not significantly impact the binding of WR99210.[10] This has led to the concept of using WR99210 in combination with other antifolates to counteract resistance, as the two drugs can exert opposing selective pressures.[8][9][11][12]

While field resistance to WR99210 has not been reported, in vitro studies have shown that it is possible to select for resistant mutants.[9] Interestingly, these resistance mutations sometimes involve a reversion of mutations that cause resistance to other drugs (e.g., N108S), highlighting the complex and often conflicting requirements for resistance to different classes of DHFR inhibitors.[9][10]

Experimental Protocols

In Vitro Susceptibility Assays for P. falciparum

Objective: To determine the 50% effective concentration (EC50) of WR99210 against P. falciparum cultures.

Methodology:

-

Parasite Culture: Asynchronous or synchronous cultures of P. falciparum (e.g., strains NF54 or Dd2) are maintained in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

-

Drug Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

Assay Plate Preparation: In a 96-well microtiter plate, the serially diluted WR99210 is added to parasite cultures at a defined parasitemia and hematocrit.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard culture conditions (37°C, 5% CO2, 5% O2).

-

Growth Inhibition Measurement: Parasite growth is assessed using a DNA-intercalating fluorescent dye (e.g., SYBR Green I or PicoGreen). The fluorescence is read on a microplate reader.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the EC50 value is calculated using a nonlinear regression model.

DHFR Enzyme Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of WR99210 against purified DHFR enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant DHFR from P. vivax or other sources is expressed and purified. Solutions of the substrates, dihydrofolate (DHF) and NADPH, are prepared.

-

Assay Reaction: The assay is performed in a spectrophotometer-compatible plate or cuvette. The reaction mixture contains buffer, NADPH, purified DHFR, and varying concentrations of WR99210.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of DHF. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.

-

Data Analysis: The initial reaction rates are calculated for each drug concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Workflows

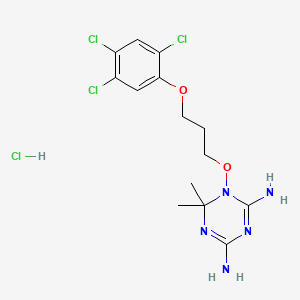

Caption: Mechanism of action of WR99210 in the folate pathway.

Caption: Experimental workflow for determining the EC50 of WR99210.

Chemical Stability Considerations

It is crucial to note that the chemical stability of WR99210 can impact its biological activity. A regioisomer of WR99210 has been identified that is inactive.[1][3] This inactive form can arise from rearrangement, particularly when the compound is not supplied as the hydrochloride salt or is exposed to basic conditions.[1][3] Therefore, proper storage and handling of WR99210, especially in its free base form, are essential to ensure experimental reproducibility. The hydrochloride salt is generally more stable.[1]

Conclusion

This compound is a highly specific and potent inhibitor of the Plasmodium falciparum dihydrofolate reductase, a critical enzyme for parasite survival. Its mechanism of action, which involves the disruption of folate metabolism, has been well-characterized. The selectivity of WR99210 for the parasite enzyme over the human counterpart provides a significant therapeutic advantage and has established it as an invaluable tool in malaria research, particularly for the selection of genetically modified parasites. Understanding its molecular interactions and the nuances of resistance provides a rational basis for its potential use in combination therapies and for the development of next-generation antifolate drugs.

References

- 1. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. pnas.org [pnas.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Hybrid Inhibitors of Malarial Dihydrofolate Reductase with Dual Binding Modes That Can Forestall Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrimethamine and WR99210 exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

The Target of WR99210 Hydrochloride in Plasmodium falciparum: A Technical Guide

An In-depth Examination of Dihydrofolate Reductase as the Key Target and Mechanisms of Resistance

This technical guide provides a comprehensive overview of the molecular target of the antimalarial drug candidate WR99210 hydrochloride in Plasmodium falciparum, the causative agent of the most severe form of malaria. This document is intended for researchers, scientists, and drug development professionals working in the field of parasitology and antimalarial drug discovery.

Executive Summary

This compound is a potent inhibitor of Plasmodium falciparum growth, with its primary and most significant molecular target being the enzyme dihydrofolate reductase (DHFR) .[1][2] In P. falciparum, DHFR is a domain of a bifunctional protein, dihydrofolate reductase-thymidylate synthase (DHFR-TS), which is a crucial component of the folate biosynthesis pathway.[1] This pathway is essential for the synthesis of precursors required for DNA replication and amino acid metabolism in the parasite.[3] The selective and high-affinity binding of WR99210 to the DHFR active site effectively blocks the production of tetrahydrofolate, leading to parasite death.[1] Resistance to WR99210, although not widely reported from clinical use, can be conferred by specific point mutations in the dhfr gene.

The Molecular Target: Dihydrofolate Reductase (DHFR)

The definitive target of WR99210 in P. falciparum has been unequivocally identified as the DHFR enzyme.[1][2] This was conclusively demonstrated by experiments in which parasites transformed with the human DHFR gene exhibited a significant, approximately 4,000-fold, increase in resistance to WR99210.[4] This complementation with the human enzyme, which is less sensitive to WR99210, negates the antiparasitic effect of the drug, confirming that DHFR is the sole significant target.[5][6]

WR99210 is a highly potent inhibitor, exhibiting activity at subnanomolar concentrations against both wild-type and pyrimethamine-resistant strains of P. falciparum.[7] This broad efficacy against resistant strains has made it a valuable tool in malaria research and a candidate for further drug development.

Quantitative Analysis of WR99210 Inhibition

The potency of WR99210 has been quantified through various in vitro assays, including parasite growth inhibition and direct enzyme kinetic studies. The half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and the inhibition constant (Ki) are key metrics for evaluating its efficacy.

| Parameter | P. falciparum Strain/Enzyme | Value (nM) | Reference |

| IC50 | DHFR Enzyme | <0.075 | [2] |

| EC50 | NF54 (Wild-type) | 0.056 | [1] |

| EC50 | Dd2 (Pyrimethamine-resistant) | 0.62 | [1] |

| IC50 | Dd2 (Pyrimethamine-resistant) | 0.1 | [8] |

| Ki | P. falciparum DHFR-TS | 1.1 | [8] |

| Ki | Human DHFR | 12 | [8] |

The Folate Biosynthesis Pathway in P. falciparum

WR99210 targets a critical step in the folate biosynthesis pathway of P. falciparum. Unlike their human hosts, who are folate auxotrophs and obtain folates from their diet, malaria parasites can synthesize folates de novo. This metabolic difference provides a therapeutic window for selective drug targeting. The pathway is responsible for producing tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and amino acids.

References

- 1. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pnas.org [pnas.org]

- 7. Plasmodium falciparum: kinetic interactions of WR99210 with pyrimethamine-sensitive and pyrimethamine-resistant dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of a Potent Antimalarial: A Technical History of WR99210

WR99210, a diaminodihydrotriazine derivative, emerged from the Walter Reed Army Institute of Research (WRAIR) drug discovery program as a highly potent antimalarial agent. Its unique mechanism of action, targeting the dihydrofolate reductase (DHFR) enzyme of Plasmodium falciparum, offered a promising solution to the growing challenge of resistance to existing antifolate drugs. However, despite its exceptional in vitro and in vivo activity, the journey of WR99210 from a promising candidate to a discontinued (B1498344) clinical entity provides a compelling case study in the complexities of drug development.

This technical guide delves into the discovery, mechanism of action, preclinical development, and eventual discontinuation of WR9.9210 as a clinical antimalarial. It aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this once-promising compound.

Discovery and Initial Development

WR99210 was synthesized as part of the systematic effort by WRAIR to develop novel antimalarial compounds. The program aimed to identify agents with high efficacy against drug-resistant strains of P. falciparum.

Mechanism of Action: A Potent Inhibitor of Dihydrofolate Reductase

WR99210 exerts its antimalarial effect by potently and selectively inhibiting the dihydrofolate reductase (DHFR) domain of the bifunctional DHFR-thymidylate synthase (DHFR-TS) enzyme in Plasmodium species.[1][2] This enzyme is crucial for the parasite's folate biosynthesis pathway, which is essential for DNA synthesis and replication.

The flexible side chain of WR99210 allows it to bind effectively to the active site of both wild-type and pyrimethamine-resistant strains of P. falciparum DHFR.[3] This structural feature enables it to overcome the steric hindrance that renders pyrimethamine (B1678524) ineffective against resistant parasites.[3]

Below is a diagram illustrating the folate biosynthesis pathway and the inhibitory action of WR99210.

Preclinical Efficacy: In Vitro and In Vivo Studies

WR99210 demonstrated exceptional potency against a wide range of P. falciparum strains in vitro, including those resistant to other antifolate drugs like pyrimethamine and cycloguanil.[1]

In Vitro Susceptibility of P. falciparum to WR99210

| Parasite Strain | IC₅₀ (nM) | Reference |

| FCB | 0.65 - 2.6 | [1] |

| Transformed with human DHFR | 2,660 | [1] |

IC₅₀: The half-maximal inhibitory concentration.

In Vivo Efficacy in Animal Models

Preclinical studies in animal models, particularly in Aotus monkeys, confirmed the high efficacy of WR99210.[1] These studies demonstrated that both WR99210 and its prodrug, PS-15, were significantly more potent than proguanil (B194036) and cycloguanil.[1]

The Challenge of Bioavailability and Toxicity

Despite its promising preclinical profile, the development of WR99210 was ultimately halted due to significant challenges related to its oral bioavailability and gastrointestinal toxicity.[2][3]

Early clinical trials revealed that WR99210 was poorly absorbed when administered orally, leading to low and variable plasma concentrations.[1] Furthermore, even at low doses, the drug caused severe gastrointestinal side effects in both non-human primates and humans.[2]

The high basicity of the dihydrotriazine ring in WR99210 is thought to contribute to its poor oral bioavailability.[3] A prodrug, PS-15, was developed to overcome these limitations.[1] While PS-15 showed improved bioavailability, its development was also reportedly limited.

Experimental Protocols

In Vitro Susceptibility Testing of P. falciparum

The in vitro activity of WR99210 against P. falciparum is typically determined using a standardized SYBR Green I-based fluorescence assay. This method measures parasite proliferation by quantifying the amount of parasite DNA.

Workflow for In Vitro Susceptibility Testing:

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of WR99210 against the DHFR enzyme is determined by measuring the decrease in the rate of NADPH oxidation in the presence of the inhibitor. The reaction is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

DHFR Inhibition Assay Workflow:

Conclusion: A Legacy in Research

Although WR99210 did not fulfill its initial promise as a clinical antimalarial, its story is a valuable lesson in the multifaceted challenges of drug development. Its high potency and ability to overcome resistance highlighted the potential of targeting the Plasmodium DHFR enzyme. Today, WR99210 continues to be a valuable tool in malaria research, primarily as a selective agent in genetic studies of P. falciparum. The insights gained from the development of WR99210 have undoubtedly informed the design and development of subsequent generations of antifolate antimalarials.

References

- 1. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Driving antimalarial design through understanding of target mechanism - PMC [pmc.ncbi.nlm.nih.gov]

WR99210 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of WR99210 hydrochloride, a potent inhibitor of Plasmodium falciparum dihydrofolate reductase (pfDHFR). This document consolidates key chemical and biological data, detailed experimental protocols, and visual representations of its mechanism of action to support research and development efforts in antimalarial drug discovery.

Chemical and Physical Properties

This compound is a triazine derivative that has been instrumental in the study of antimalarial drug resistance and is a valued tool for the genetic manipulation of Plasmodium parasites in laboratory settings.[1]

| Property | Value | Reference |

| CAS Number | 30711-93-4 | [2] |

| Molecular Weight | 431.14 g/mol | [2] |

| Synonyms | 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride | [2] |

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

WR99210 is a folate pathway antagonist with potent activity against Plasmodium malaria parasites.[1] Its primary mechanism of action is the potent and specific inhibition of the parasitic enzyme dihydrofolate reductase (DHFR), a critical component of the folate biosynthesis pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and certain amino acids, which are vital for DNA synthesis and parasite replication.[3] By binding to the active site of pfDHFR, WR99210 blocks the production of THF, thereby halting parasite growth.[1]

A key advantage of WR99210 is its high selectivity for the parasite's DHFR over the human ortholog, which contributes to its therapeutic window.[4] This selectivity is attributed to structural differences in the active sites of the respective enzymes. Furthermore, WR99210 demonstrates efficacy against P. falciparum strains that have developed resistance to other antifolate drugs like pyrimethamine (B1678524) and cycloguanil.[5] This is due to its flexible side chain, which can accommodate mutations in the pfDHFR active site that typically confer resistance to more rigid inhibitors.[6]

Signaling Pathway Diagram

The following diagram illustrates the folate biosynthesis pathway in Plasmodium falciparum and the point of inhibition by WR99210.

Caption: Folate biosynthesis pathway in P. falciparum and inhibition by WR99210.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Susceptibility Testing of Plasmodium falciparum

This protocol outlines the steps for determining the 50% inhibitory concentration (IC50) of WR99210 against asexual blood-stage P. falciparum parasites.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human red blood cells (RBCs)

-

Complete culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax I)

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well microplates

-

Hypoxic incubator (5% CO2, 5% O2, 90% N2) at 37°C

-

SYBR Green I nucleic acid stain or [3H]-hypoxanthine

-

Plate reader (fluorescence or scintillation counter)

Procedure:

-

Parasite Culture Preparation: Synchronize P. falciparum cultures to the ring stage with a parasitemia of 0.5-1%.

-

Drug Dilution: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control.

-

Assay Setup: Add the parasite culture (at 1% hematocrit and 0.2% parasitemia) to each well of the drug-diluted plate.[7]

-

Incubation: Incubate the plates for 72 hours in a hypoxic incubator at 37°C.[7]

-

Growth Measurement:

-

SYBR Green I Assay: After incubation, lyse the RBCs and stain the parasite DNA with SYBR Green I. Measure fluorescence using a plate reader.

-

[3H]-hypoxanthine Incorporation Assay: Add [3H]-hypoxanthine to the wells for the final 24 hours of incubation. Harvest the cells and measure incorporated radioactivity using a scintillation counter.[8]

-

-

Data Analysis: Calculate the percent inhibition of parasite growth for each drug concentration relative to the drug-free control. Determine the IC50 value by fitting the dose-response data to a suitable model using non-linear regression analysis.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This colorimetric assay measures the inhibition of pfDHFR activity by WR99210. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the reduction of DHF to THF.

Materials:

-

Recombinant P. falciparum DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)[9]

-

This compound

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare working solutions of pfDHFR, DHF, and NADPH in the assay buffer. Prepare a serial dilution of WR99210.

-

Assay Setup: In a 96-well plate, add the assay buffer, pfDHFR enzyme, and varying concentrations of WR99210. Include a no-inhibitor control and a no-enzyme control.

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding DHF and NADPH to all wells.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode using a microplate spectrophotometer.[10]

-

Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each concentration of WR99210. Determine the percent inhibition relative to the no-inhibitor control. Calculate the IC50 value from the dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro screening of antimalarial compounds like WR99210.

Caption: A generalized workflow for in vitro antimalarial drug screening.

References

- 1. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocat.com [biocat.com]

- 3. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. assaygenie.com [assaygenie.com]

WR99210 Hydrochloride: A Technical Guide to its Function as a Dihydrofolate Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WR99210 hydrochloride is a potent and selective inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. This guide provides an in-depth technical overview of WR99210, focusing on its mechanism of action, inhibitory activity against parasitic DHFR, and its application in research. Detailed experimental protocols and structured data are presented to facilitate its use in drug discovery and development.

Introduction: The Critical Role of Dihydrofolate Reductase

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] THF and its derivatives are crucial one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, which are essential for DNA synthesis and cellular proliferation.[3][4] The inhibition of DHFR disrupts this vital pathway, leading to cell death, making it a well-established therapeutic target for various diseases, including cancer and parasitic infections.[3][4]

WR99210 is a triazine-based antifolate compound that exhibits high affinity and selectivity for the DHFR of parasites such as Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii, while showing significantly weaker inhibition of human DHFR.[3][4] This selectivity provides a therapeutic window for targeting these pathogens.

Mechanism of Action: Inhibition of the Folate Pathway

WR99210 acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, DHF.[3] This blockage halts the regeneration of THF, leading to a depletion of downstream metabolites essential for nucleotide and amino acid biosynthesis. The consequence is an arrest of DNA synthesis and cell replication, ultimately causing parasite death.

The following diagram illustrates the folate metabolic pathway and the point of inhibition by WR99210.

Quantitative Data: Inhibitory Activity of WR99210

The potency of WR99210 is demonstrated by its low half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values against parasitic DHFR. The following table summarizes key quantitative data.

| Target Organism/Enzyme | Strain | Parameter | Value | Reference |

| Plasmodium falciparum DHFR | - | IC50 | < 0.075 nM | [4][5] |

| Plasmodium falciparum | NF54 (sensitive) | EC50 | 0.056 nM | [3] |

| Plasmodium falciparum | Dd2 (resistant) | EC50 | 0.62 nM | [3] |

| Toxoplasma gondii | - | IC50 | ~50 nM | [4] |

| Human DHFR | - | - | Weakly interacts | [3] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of WR99210.

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

-

Purified recombinant DHFR (from the target organism)

-

This compound

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of WR99210 in DMSO.

-

Prepare stock solutions of DHF and NADPH in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add serial dilutions of WR99210 to the test wells. Include a vehicle control (DMSO) and a positive control (e.g., methotrexate).

-

Add the purified DHFR enzyme to all wells except for the blank.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Add NADPH to all wells.

-

Initiate the reaction by adding DHF to all wells.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of enzyme inhibition against the logarithm of the WR99210 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

In Vitro Growth Inhibition Assay against Plasmodium falciparum

This assay determines the efficacy of WR99210 against the asexual blood stages of P. falciparum using a SYBR Green I-based fluorescence assay, which measures parasite DNA content.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human erythrocytes

-

Complete parasite culture medium (e.g., RPMI-1640 with supplements)

-

This compound

-

SYBR Green I lysis buffer

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Drug Plate Preparation:

-

Prepare serial dilutions of WR99210 in complete medium in a 96-well plate.

-

-

Parasite Culture Addition:

-

Add synchronized ring-stage parasites at a final parasitemia of 0.5% and 2% hematocrit to each well.

-

-

Incubation:

-

Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

-

Lysis and Staining:

-

Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

-

-

Measurement:

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence of uninfected red blood cells.

-

Plot the percentage of growth inhibition against the logarithm of the WR99210 concentration.

-

Determine the EC50 value using non-linear regression analysis.[3]

-

In Vivo Efficacy Study in a Mouse Model

This protocol outlines a general procedure for assessing the in vivo efficacy of WR99210 in a murine malaria model.

Materials:

-

Laboratory mice (e.g., Swiss Webster)

-

Rodent malaria parasite (e.g., Plasmodium berghei)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Positive control drug (e.g., chloroquine)

Procedure:

-

Infection:

-

Infect mice intraperitoneally with parasitized red blood cells.

-

-

Treatment:

-

Randomize infected mice into treatment groups.

-

Administer WR99210, vehicle, or positive control drug daily for a set period (e.g., 4 days), typically starting 2-4 hours post-infection.

-

-

Monitoring:

-

Monitor parasitemia daily by microscopic examination of Giemsa-stained thin blood smears.

-

Monitor animal health and survival.

-

-

Data Analysis:

-

Calculate the average parasitemia for each group.

-

Determine the percent suppression of parasitemia compared to the vehicle control group.

-

Assess the increase in mean survival time for treated groups.

-

Experimental Workflow for DHFR Inhibitor Evaluation

The following diagram outlines a typical workflow for the discovery and evaluation of novel DHFR inhibitors like WR99210.

Conclusion

This compound serves as a powerful research tool and a lead compound for the development of novel antifolate drugs. Its high potency and selectivity for parasitic DHFR make it particularly valuable for studying the folate pathway in pathogens and for the selection of genetically modified parasites in the laboratory. The detailed protocols and data presented in this guide are intended to support researchers in leveraging the full potential of WR99210 in their scientific endeavors.

References

An In-depth Technical Guide to the Core Principles of WR99210 for Parasite Selection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for utilizing the antimalarial compound WR99210 as a powerful tool for the selection of genetically modified parasites, with a primary focus on Plasmodium falciparum.

Executive Summary

WR99210 is a highly potent and specific inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme, a critical component of the folate biosynthesis pathway. This pathway is essential for the synthesis of precursors required for DNA replication and amino acid metabolism. The profound difference in sensitivity to WR99210 between the parasite's DHFR and the human ortholog forms the basis of its use as a robust selectable marker in parasite genetics. By introducing a gene encoding human DHFR (hDHFR) into parasites, researchers can confer resistance to WR99210, allowing for the positive selection of successfully transfected organisms. This technique has become a cornerstone of modern molecular parasitology, enabling a wide range of genetic manipulations to study gene function, drug resistance, and parasite biology.

Mechanism of Action of WR99210

WR99210, a dihydrotriazine, exerts its parasiticidal effect by targeting the DHFR domain of the bifunctional DHFR-thymidylate synthase (DHFR-TS) enzyme in Plasmodium.[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for a variety of one-carbon transfer reactions. These reactions are indispensable for the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), as well as for the biosynthesis of purines and certain amino acids.

By binding with high affinity to the active site of the parasite DHFR, WR99210 competitively inhibits the reduction of DHF, leading to a depletion of the THF pool. This cessation of essential biosynthetic pathways ultimately results in parasite death. Notably, the only significant target of WR99210 in P. falciparum has been demonstrated to be the parasite's DHFR enzyme.[2][3][4][5][6]

The Principle of WR99210-Based Parasite Selection

The utility of WR99210 as a selection agent stems from the differential sensitivity of the parasite and human DHFR enzymes. While WR99210 is a potent inhibitor of the parasite DHFR, with IC50 values in the nanomolar to sub-nanomolar range, it interacts only weakly with human DHFR.[1] This selective toxicity allows for the use of the human dhfr gene as a dominant selectable marker.

The process involves the introduction of a plasmid vector into the parasite that contains the coding sequence for hDHFR, typically alongside a gene of interest. Following transfection, the parasite population is exposed to WR99210. Untransformed parasites, lacking the hDHFR gene, are unable to survive the drug pressure and are eliminated from the culture. In contrast, parasites that have successfully incorporated and are expressing the hDHFR gene can bypass the inhibitory effect of WR99210 on the endogenous parasite DHFR and continue to proliferate. This results in the selection and enrichment of a population of genetically modified parasites. Expression of hDHFR can confer a dramatic increase in resistance to WR99210, in some cases by as much as 4,000-fold.[4]

Quantitative Data on WR99210 Activity and Selection

The efficacy of WR99210 as both an antimalarial and a selection agent is underscored by quantitative data from numerous studies. The following tables summarize key inhibitory concentrations and transfection efficiencies.

Table 1: In Vitro Inhibitory Concentrations (IC50) of WR99210 against Plasmodium spp.

| Parasite Species | Strain | DHFR Genotype | IC50 (nM) | Reference |

| P. falciparum | NF54 | Wild-type | 0.056 | [7] |

| P. falciparum | Dd2 | N51I, C59R, S108N | 0.62 | [7] |

| P. falciparum | FCB | Wild-type | ~2.6 (fully effective) | [4] |

| P. falciparum | 3D7 | Wild-type | ~1.1 (Ki) | [8] |

| P. falciparum | V1/S | N51I, C59R, S108N, I164L | 1.1 | [8] |

| P. falciparum | B1G9 (Dd2 + hDHFR) | Dd2 mutant + hDHFR | 860 | |

| P. vivax | Wild-type | Wild-type | 0.53 | |

| Human | HeLa Cells | - | 6300 |

Table 2: Transfection Efficiency and Success Rates with WR99210 Selection

| Parasite Species | Transfection Method | Transfection Efficiency/Success Rate | Reference |

| P. berghei | Nucleofector Technology | 10⁻³ to 10⁻⁴ | |

| P. falciparum | Pre-loading Erythrocytes | 9.59 x 10⁻⁶ (relative efficiency) | [1] |

| P. falciparum | Spontaneous Uptake | 100% success in study | [7] |

| P. falciparum | Electroporation (Wu et al.) | 100% success in study | |

| P. falciparum | Electroporation (Fidock et al.) | 25% success in study |

Experimental Protocols

Preparation of WR99210 Stock Solutions

-

Source of WR99210: It is crucial to obtain WR99210 from a reliable source, as some commercial stocks have been reported to be inactive due to the presence of a regioisomer. Jacobus Pharmaceuticals is a frequently cited source of active compound.

-

Solubilization: WR99210 is typically dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 50 µM). Gentle heating at 37°C may be required to fully dissolve the compound. Alternatively, some protocols describe dissolving it in tissue culture-grade water to create a working stock.

-

Storage: Aliquots of the stock solution should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided.

Selection of Transfected P. falciparum

-

Parasite Culture: Prior to transfection, P. falciparum cultures are synchronized, typically to the ring stage.

-

Transfection: Plasmids containing the hDHFR expression cassette and the gene of interest are introduced into the parasites using standard methods such as electroporation of infected or uninfected erythrocytes.

-

Initiation of Drug Pressure: WR99210 is added to the parasite culture 24 to 48 hours post-transfection. A common working concentration for the selection of P. falciparum is 2.5 nM. This can be adjusted based on the parasite line's intrinsic sensitivity (e.g., 1.5 nM for parasites with wild-type dhfr).

-

Selection Timeline: The duration of drug pressure varies depending on the desired genetic modification:

-

Episomal Plasmids: Continuous pressure with 2.5 nM WR99210 is maintained until a resistant parasite population emerges.

-

Stable Integration (non-CRISPR): Continuous selection is applied until parasites are growing well. This is often followed by 2-3 cycles of drug withdrawal (2 weeks) and re-application to select for stable integrants.

-

CRISPR/Cas9-mediated Marker-free Editing: A short selection period of 4 to 6 days is typically sufficient.

-

CRISPR/Cas9-mediated Integration: Selection is maintained until the edited parasites have recovered and are growing robustly.

-

-

Monitoring Parasite Growth:

-

Microscopy: Giemsa-stained thin blood smears are prepared regularly (e.g., twice a week) to monitor the disappearance of untransfected parasites and the subsequent emergence of a resistant population. Parasites often become undetectable for a period (e.g., 6-7 days) before resistant parasites reappear, typically between 8 and 20 days post-transfection.

-

Reporter Assays: If the transfection plasmid includes a reporter gene (e.g., luciferase), assays can be performed on culture aliquots to quantitatively track the growth of transfected parasites.

-

Flow Cytometry: Staining with nucleic acid dyes like SYBR Green I or ethidium (B1194527) bromide allows for accurate quantification of parasitemia by flow cytometry.

-

Mandatory Visualizations

Diagram of the Plasmodium falciparum Folate Pathway and WR99210 Inhibition

Caption: Folate pathway in P. falciparum and the inhibitory action of WR99210 on DHFR.

Experimental Workflow for WR99210 Selection of Transgenic Parasites

Caption: Workflow for selecting transgenic parasites using WR99210.

Logical Relationship of WR99210 Resistance Mechanism

References

- 1. Comparison of the absolute and relative efficiencies of electroporation-based transfection protocols for Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Plasmodium falciparum dilution cloning through efficient quantification of parasite numbers and c-SNARF detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transfection of rodent malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of Plasmodium falciparum transfection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized plasmid loading of human erythrocytes for Plasmodium falciparum DNA transfections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pberghei.nl [pberghei.nl]

- 8. researchgate.net [researchgate.net]

Navigating the Safety and Handling of WR99210 Hydrochloride Powder: A Technical Guide for Researchers

WR99210 hydrochloride, a potent dihydrofolate reductase (DHFR) inhibitor, is a valuable tool in parasitology research, particularly for the selection of genetically modified Plasmodium species. While an effective antimalarial drug candidate, its handling in a laboratory setting necessitates a thorough understanding of its safety profile and proper handling procedures to minimize exposure and ensure researcher safety. This guide provides an in-depth overview of the safety and handling guidelines for this compound powder, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is the salt form of the active free base, WR99210. While detailed physical properties are not extensively reported in publicly available literature, key chemical data has been identified.

| Property | Value | Source |

| Chemical Name | 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine hydrochloride | [1] |

| Synonyms | BRL 6231 | [2] |

| Molecular Formula | C₁₄H₁₈Cl₃N₅O₂ · HCl | |

| Molecular Weight | 431.14 g/mol | |

| CAS Number | 30711-93-4 | |

| Appearance | White to beige powder | |

| Solubility | DMSO: 2 mg/mL (clear, may require warming) |

Toxicological Profile and Hazard Identification

The toxicological properties of this compound have not been fully investigated[2]. One supplier's Safety Data Sheet (SDS) states that it is not classified as a hazardous substance or mixture[2]. However, this should be interpreted with caution, as historical preclinical and clinical trial data indicate potential for adverse effects.

Key Toxicological Information:

-

Human and Animal Data: Preclinical and clinical trials of WR99210 as an antimalarial drug were halted due to adverse events, including severe gastrointestinal side effects in both nonhuman primates and humans, even at low doses[1].

-

In Vitro Cytotoxicity: Studies have shown that WR99210 exhibits low cytotoxicity to human foreskin fibroblasts[3].

Given the discrepancy between the supplier's SDS and historical clinical data, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if ingested, inhaled, or comes into contact with skin.

Recommended Safety and Handling Procedures

A comprehensive safety workflow should be established for handling this compound powder, from receipt to disposal.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles should be worn at all times.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Body Protection: A laboratory coat should be worn.

Engineering Controls:

-

All handling of this compound powder, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure adequate ventilation in the laboratory.

-

An accessible safety shower and eyewash station should be available[2].

Storage and Stability:

-

Store the powder in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[2].

-

Recommended storage temperature for the powder is -20°C for long-term stability (up to 3 years) or 4°C for shorter periods (up to 2 years)[2].

-

The compound is reported to be unstable in solution, and freshly prepared solutions are recommended for experimental use[2][3].

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Seek prompt medical attention.[2] |

| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[2] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2] |

| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |

Spill and Disposal Procedures

Spill Response:

-

In case of a spill, avoid generating dust.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Carefully sweep up the spilled powder and place it in a sealed container for disposal.

-

Clean the spill area thoroughly with an appropriate decontaminating agent.

Waste Disposal:

-

Dispose of waste this compound and contaminated materials in accordance with institutional and local regulations for chemical waste.

Experimental Protocols and Considerations

While specific safety-related experimental protocols for this compound are not detailed in the available literature, researchers should be aware of the compound's chemical stability. The hydrochloride salt is generally more stable than the free base. Stocks and concentrates of WR99210 should be monitored for the presence of an inactive regioisomer, especially if not supplied as the hydrochloride salt or if exposed to basic conditions which may promote rearrangement[1][4].

Note: This guide is intended for informational purposes and should be supplemented by a thorough review of the supplier's Safety Data Sheet and internal institutional safety protocols before handling this compound. A comprehensive risk assessment should be conducted for any new experimental procedure involving this compound.

References

- 1. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: WR99210 Hydrochloride for Plasmodium falciparum Transfection

Audience: Researchers, scientists, and drug development professionals.

Introduction

WR99210 hydrochloride is a potent and selective inhibitor of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (DHFR-TS), a critical enzyme in the folate biosynthesis pathway essential for parasite DNA synthesis and survival.[1][2][3] Due to its high affinity for the parasite enzyme and significantly lower affinity for the human ortholog, WR99210 is widely utilized as a positive selectable marker in P. falciparum transfection experiments.[1][4][5] Transfection plasmids are engineered to carry the human DHFR (hDHFR) gene, which confers resistance to WR99210, allowing for the selective growth of successfully transformed parasites.[1][3][6]

This document provides detailed protocols for the use of this compound in P. falciparum transfection, including recommended concentrations, selection timelines, and critical quality control considerations.

Mechanism of Action

WR99210 acts as a folate antagonist, specifically binding to the active site of the dihydrofolate reductase (DHFR) domain of the bifunctional DHFR-TS enzyme in P. falciparum.[1] This binding event blocks the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of thymidylate, purines, and some amino acids. The depletion of the tetrahydrofolate pool ultimately inhibits DNA synthesis and leads to parasite death. The selectivity of WR99210 arises from structural differences between the parasite and human DHFR enzymes.[1] Plasmids containing the hDHFR gene express the human enzyme, which is not effectively inhibited by WR99210, thus enabling transfected parasites to survive in the presence of the drug.[5][6]

Quantitative Data Summary

The effective concentration of WR99210 for selection can vary depending on the parasite strain, the transfection system, and the specific experimental goals. Below is a summary of concentrations reported in the literature.

| Parameter | Concentration | Context | Reference |

| Standard Selection | 2.5 nM | For selection of parasites expressing hDHFR. | [7][8][9][10] |

| 5 µM | Used in some earlier protocols for selection. | [11][12] | |

| Low Concentration Selection | 1.5 nM | Sufficient if parasites express wild-type P. falciparum DHFR. | [7] |

| EC50 (Wild-Type Parasites) | ~0.65 nM - 2.6 nM | Effective concentration for 87-100% inhibition of non-transformed FCB strain parasites. | [13] |

| Resistance Fold-Change | ~4,000-fold | Increase in resistance to WR99210 in parasites transformed with hDHFR. | [6] |

Experimental Protocols

Preparation of WR99210 Stock Solution

Materials:

-

This compound (e.g., from Jacobus Pharmaceutical Company)[7][11]

-

Tissue culture-grade water or complete culture medium (CM)[7][9]

-

Sterile microcentrifuge tubes

-

0.22 µm sterile filter

Protocol:

-

Dissolve this compound in tissue culture-grade water to a stock concentration of 10 mg/mL (25.4 mM).[9]

-

Prepare working stocks of 25 µM by diluting the main stock in sterile water.[7]

-

Sterile-filter the working stock solution using a 0.22 µm filter.

-

Aliquot the sterile working stock into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -80°C for long-term storage or at 4°C for up to 4 weeks.[9]

Critical Note on Quality: It has been reported that some commercial stocks of WR99210 may contain an inactive regioisomer.[1][14] This can lead to failed selection experiments. It is crucial to source WR99210 from a reliable supplier and to monitor for efficacy. If selection fails, consider the possibility of an inactive compound.[1][14]

P. falciparum Transfection and Selection Protocol

This protocol outlines a general workflow for electroporation-based transfection followed by WR99210 selection.

Materials:

-

Synchronized P. falciparum culture at ring stage (e.g., 3D7 or Dd2 strains)

-

Plasmid DNA carrying the hDHFR selectable marker (50-100 µg per transfection)[9]

-

Human red blood cells (RBCs)

-

Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Cytomix electroporation buffer[7]

-

WR99210 working stock solution (25 µM)

Protocol:

Day 0: Transfection

-

Prepare a highly synchronous culture of P. falciparum at the ring stage with a parasitemia of 5-10%.[8]

-

Harvest infected red blood cells (iRBCs) by centrifugation.

-

Wash the iRBC pellet once with 1x Cytomix.[9]

-

Resuspend the iRBC pellet in 300-400 µL of 1x Cytomix.[7]

-

Add 50-100 µg of plasmid DNA to the iRBC suspension.[9]

-

Transfer the mixture to a pre-chilled 0.2 cm electroporation cuvette.

-

Electroporate the cells using appropriate settings (e.g., 0.31 kV, 950 µF).[7]

-

Immediately after electroporation, transfer the contents of the cuvette to a culture flask or plate containing complete culture medium and fresh RBCs.

-

Incubate the culture under standard conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

Day 1-2: Recovery

-

The day after transfection, replace the culture medium.

-

Allow the parasites to recover for 24-48 hours post-transfection without drug pressure.[11][12]

Day 2 onwards: WR99210 Selection

-

Begin drug selection by adding WR99210 to the culture medium to a final concentration of 2.5 nM.[7][8][9]

-

Maintain continuous drug pressure by replacing the medium with fresh WR99210-containing medium every 24-48 hours.

-

Monitor the parasite culture by Giemsa-stained blood smears. Typically, parasites will become undetectable for a period following drug addition.[7][8]

-

Continue to maintain the culture with regular medium changes and the addition of fresh RBCs as needed.

-

Drug-resistant parasites typically reappear within 3-4 weeks post-transfection.[7] Once a stable population of transfected parasites is established, the culture can be expanded.

Visualizations

Caption: Mechanism of WR99210 action and hDHFR-mediated resistance.

Caption: Workflow for P. falciparum transfection using WR99210.

References

- 1. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Driving antimalarial design through understanding of target mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human dihydrofolate reductase influences the sensitivity of the malaria parasite Plasmodium falciparum to ketotifen – A cautionary tale in screening transgenic parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lineu.icb.usp.br [lineu.icb.usp.br]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pnas.org [pnas.org]

- 7. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 9. A Method for Rapid Genetic Integration into Plasmodium falciparum Utilizing Mycobacteriophage Bxb1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimized plasmid loading of human erythrocytes for Plasmodium falciparum DNA transfections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of Plasmodium falciparum transfection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of WR99210 Hydrochloride Stock Solution in DMSO: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of WR99210 hydrochloride in dimethyl sulfoxide (B87167) (DMSO). WR99210 is a potent inhibitor of dihydrofolate reductase (DHFR), particularly effective against the DHFR of Plasmodium falciparum, a major target in malaria drug development.[1][2] Adherence to proper preparation techniques is crucial for ensuring the compound's stability and the reproducibility of experimental results.

Critical Considerations

Recent studies have highlighted the potential for WR99210 to undergo regioisomerization, which leads to a dramatic loss of biological activity.[3][4][5] The hydrochloride salt form of WR99210 is more stable and less prone to this isomerization compared to the free base.[4] It is also recommended to use freshly prepared solutions, as the compound can be unstable in solution.[6] Furthermore, the use of high-purity, anhydrous, and newly opened DMSO is advised, as hygroscopic DMSO can negatively affect solubility.[6]

Quantitative Data Summary

The following table summarizes the key quantitative information for the preparation of a this compound stock solution.

| Parameter | Value | Source(s) |

| Molecular Weight | 431.14 g/mol | [1][7] |

| Solubility in DMSO | 2 mg/mL to 55 mg/mL | [2][6][7][8] |

| Recommended Solvent | Anhydrous, high-purity DMSO | [6] |

| Storage of Powder | -20°C for up to 3 years | [8] |

| Storage of Stock Solution | -80°C for up to 1 year | [8] |

Experimental Protocol

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vial or polypropylene (B1209903) tube

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.31 mg of the compound (see calculation below).

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication is recommended to aid solubilization.[2][8]

-

Aliquotting: Once the powder is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber vials). This minimizes the need for repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -80°C for long-term storage.[8] For short-term use, some protocols suggest storage at -20°C.[3]

Calculation for a 10 mM Stock Solution:

To calculate the mass of this compound needed to prepare a 10 mM stock solution, use the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:

Mass (g) = 0.01 mol/L x 0.001 L x 431.14 g/mol = 0.00431 g = 4.31 mg

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway targeted by WR99210.

References

- 1. biocat.com [biocat.com]

- 2. This compound(47326-86-3 free base) | TargetMol [targetmol.com]

- 3. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. WR99210 | BRL 6231 | Orally available DHFR inhibitor | TargetMol [targetmol.com]

Optimal Working Concentration of WR99210 for In Vitro Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of WR99210 for in vitro culture, with a primary focus on its application as a selective agent for Plasmodium falciparum and its activity against other parasites like Toxoplasma gondii.

WR99210 is a potent and highly selective inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[1][2] This pathway is critical for the synthesis of nucleotides and certain amino acids, making it a key target for antimicrobial agents. WR99210 exhibits potent activity against various parasitic protozoa, particularly Plasmodium species, including strains resistant to other antifolates like pyrimethamine.[1][3] Its selectivity stems from a significantly higher affinity for the parasite's DHFR enzyme compared to the human homolog, ensuring low toxicity to mammalian cells at effective concentrations.[1][2][4]

Data Presentation: Quantitative Summary

The effective concentration of WR99210 can vary depending on the parasite species, strain, and the specific application (e.g., growth inhibition versus selection of transgenic parasites). The following tables summarize key quantitative data from published literature.

Table 1: In Vitro Inhibitory Concentrations of WR99210 against Parasites

| Parasite | Strain | Assay Type | IC50 Value | Reference |

| Plasmodium falciparum | NF54 | SYBR Green I | 0.056 nM | [2] |

| Plasmodium falciparum | Dd2 | SYBR Green I | 0.62 nM | [2] |

| Plasmodium falciparum | FCB | Not Specified | ~2.6 nM (fully effective) | [3] |

| Plasmodium vivax | Wild-type | Yeast Growth | 5.3 x 10⁻⁷ M (530 nM) | [5] |

| Toxoplasma gondii | Tachyzoites | Not Specified | ~50 nM | [1] |

Table 2: Working Concentrations for Selection of Transfected Plasmodium falciparum

| Application | Parasite Background | Recommended Concentration | Reference |

| Selection of parasites expressing human DHFR (hDHFR) | Wild-type P. falciparum DHFR | 1.5 nM | [6] |

| Selection of parasites expressing hDHFR | General Use | 2.5 nM | [6][7] |

| General growth inhibition studies | Dd2 strain | 10 nM | [8] |

Table 3: Cytotoxicity Data

| Cell Line | Organism | Metric | Concentration | Reference |

| Human Foreskin Fibroblasts | Human | Low Cytotoxicity | 0-100 nM | [1] |

| Human Fibroblast HT1080 cells | Human | IC50 | 6300 nM | [4] |

Signaling Pathway and Mechanism of Action

WR99210 targets the folate biosynthesis pathway by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids (e.g., methionine and serine). By blocking DHFR, WR99210 depletes the pool of THF, leading to the cessation of DNA synthesis and cell death.

Caption: Mechanism of action of WR99210 via inhibition of DHFR.

Experimental Protocols

Protocol 1: Preparation of WR99210 Stock Solutions

Caution: It has been reported that some commercial stocks of WR99210 may contain an inactive regioisomer.[2][9] It is crucial to source WR99210 from a reliable supplier (e.g., Jacobus Pharmaceuticals, as cited in several studies) or to verify its activity.[2][6] The compound is also noted to be unstable in solution, so freshly prepared solutions are recommended.[1]

-

Reconstitution: Dissolve WR99210 powder in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration primary stock solution (e.g., 10 mM or as per supplier instructions).

-

Working Stocks: Prepare aqueous working stocks from the primary stock. For example, create a 25 µM working stock by diluting the primary stock in sterile, tissue culture-grade water.[6]

-

Aliquoting and Storage: Aliquot the working stock into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[6]

Protocol 2: Determination of IC50 using a SYBR Green I-based Assay

This protocol is adapted from standard malaria SYBR Green I assays.[2]

Caption: Workflow for determining the IC50 of WR99210.

Methodology:

-

Parasite Culture: Synchronize P. falciparum cultures to the ring stage. Adjust the culture to approximately 0.2% parasitemia and 1% hematocrit in complete culture medium.[6]

-

Drug Dilution: In a 96-well plate, prepare serial two-fold dilutions of WR99210 in complete culture medium. Include drug-free wells as negative controls.

-

Incubation: Add the prepared parasite culture to each well of the drug-diluted plate. Incubate the plate for 72 hours under standard malaria culture conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂).[6]

-

Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and contains the DNA-intercalating dye SYBR Green I, which will stain the parasite DNA.

-

Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with appropriate filters (e.g., 485 nm excitation and 530 nm emission).

-

Data Analysis: Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[2]

Protocol 3: Selection of Transfected P. falciparum Expressing a Drug-Resistant Marker

This protocol is for the positive selection of parasites that have been successfully transfected with a plasmid carrying a drug-resistance cassette, such as the human dihydrofolate reductase (hDHFR) gene, which confers resistance to WR99210.[6][7]

Caption: Workflow for selecting transfected parasites with WR99210.

Methodology:

-

Initiate Selection: Approximately 24 hours after transfection of P. falciparum with a plasmid containing the hDHFR resistance marker, add complete culture medium containing the appropriate concentration of WR99210 (e.g., 2.5 nM).[6][7]

-

Continuous Pressure: Maintain the parasites under continuous drug pressure. Change the medium every 24-48 hours, always replacing it with fresh medium containing WR99210.

-

Monitoring: Monitor the parasite culture by making thin blood smears and staining with Giemsa. After the initial addition of the drug, parasitemia is expected to decrease and become undetectable for a period.[6]

-

Recovery of Resistant Parasites: Continue to culture the cells under drug selection. Transfected, resistant parasites will eventually begin to grow and become detectable in blood smears, which can take several weeks.

-

Expansion: Once a stable population of resistant parasites is established, they can be expanded for further experiments.

These protocols and data provide a robust framework for the effective use of WR99210 in in vitro parasite culture. Researchers should optimize concentrations based on their specific parasite strains and experimental goals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimethamine and WR99210 exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 8. researchgate.net [researchgate.net]

- 9. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for WR99210 Selection of Stable Parasite Lines

Introduction

WR99210 is a potent dihydrofolate reductase (DHFR) inhibitor, highly effective against the DHFR enzyme of various parasites, including Plasmodium and Babesia species.[1][2][3] Its mechanism of action involves binding to the DHFR active site, which blocks the production of tetrahydrofolate, an essential cofactor in nucleotide synthesis, thereby halting parasite replication.[4] WR99210 interacts only weakly with human DHFR (hDHFR), creating a significant therapeutic window.[4] This selectivity is exploited in molecular biology to select for genetically modified parasites.[4][5] By transfecting parasites with a plasmid carrying the human dhfr gene (hdhfr), researchers can confer resistance to WR99210.[1][4] When the transfected parasite population is exposed to the drug, only the parasites that have successfully incorporated and are expressing the hdhfr gene survive, leading to the generation of a stable transgenic parasite line.[1][6][7]

Data Presentation: WR99210 Parameters for Parasite Selection

The effective concentration and conditions for WR99210 selection can vary depending on the parasite species and strain. The following tables summarize key quantitative data for preparing and using WR99210.

Table 1: Recommended Concentrations for In Vitro Selection

| Parasite Species | Strain | Recommended Concentration | Reference |

|---|---|---|---|

| Plasmodium falciparum | General | 2.5 nM | [8] |

| Plasmodium falciparum | Wild-type P. falciparum dhfr | 1.5 nM | [8] |

| Plasmodium falciparum | General | 40 ng/mL | [6] |

| Plasmodium berghei | Wild-type | 6.25 ng/mL (0.016 µM) | [9] |

| Babesia divergens | General | Not specified, but hdhfr-WR99210 system is effective |[10][11] |

Table 2: Half-Maximal Effective Concentration (EC₅₀) Data

| Parasite Species | Strain | EC₅₀ of WR99210 (from Jacobus Pharm.) | Reference |

|---|---|---|---|

| Plasmodium falciparum | NF54 (antifolate-sensitive) | 0.056 nM | [4] |

| Plasmodium falciparum | Dd2 (antifolate-resistant mutations) | 0.62 nM | [4] |

| Plasmodium falciparum | FCB (non-transformed) | ~0.65 nM | [3] |

| Plasmodium falciparum | FCB (transformed with hdhfr) | >2,660 nM |[3] |

Table 3: Stock Solution Preparation and Storage

| Parameter | Recommendation | Reference |

|---|---|---|

| Solvent | Tissue culture-grade water or DMSO | [8][9] |

| Stock Concentration | 25 µM in water | [8] |

| Storage | Store sterile-filtered aliquots at -80 °C |[8] |

Signaling Pathways and Experimental Workflows

Mechanism of WR99210 Selection

The diagram below illustrates the selective action of WR99210. In wild-type parasites, the drug inhibits the native DHFR enzyme, disrupting folate metabolism and leading to cell death. In transgenic parasites, the expressed human DHFR is insensitive to WR99210, allowing folate metabolism to continue and ensuring parasite survival.

General Experimental Workflow

This diagram outlines the complete workflow for generating stable parasite lines using WR99210 selection, from initial parasite culture to the final validation of the transgenic line.

Experimental Protocols

Protocol 1: Preparation of WR99210 Stock Solution

This protocol describes the preparation of a concentrated stock solution of WR99210 for use in cell culture.

-

Materials

-

Equipment

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile tips

-

Biological safety cabinet

-

-80 °C freezer

-

-

Procedure

-

In a biological safety cabinet, weigh the required amount of WR99210 powder (Molecular Weight: 394.35 g/mol ).[8]

-

Dissolve the powder in sterile, tissue culture-grade water to a final concentration of 25 µM.[8] For example, to make 1 mL of a 25 µM stock, dissolve 0.00986 mg of WR99210 in 1 mL of water.

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes.

-

Label the aliquots clearly with the name, concentration, and date.

-

Store the aliquots at -80 °C for long-term use.[8] Avoid repeated freeze-thaw cycles.

-

Protocol 2: Transfection of Plasmodium falciparum

This protocol provides a general method for introducing plasmid DNA into P. falciparum cultures via electroporation.

-

Materials

-

Equipment

-

Procedure

-

Prepare a synchronized parasite culture to be predominantly at the ring stage with ~5% parasitemia on the day of transfection.[8]

-

Resuspend 50 µg of each plasmid DNA directly in 1x Cytomix.[8]

-

Prepare "DNA loaded" red blood cells. Mix 0.175 mL of packed erythrocytes with the plasmid DNA in an incomplete cytomix solution in a 0.2 cm electroporation cuvette.[6]

-

Electroporate the cells. A commonly used condition is 0.31 kV and 960 µF.[6]

-

Immediately after electroporation, transfer the contents of the cuvette to a well in a 6-well plate.[8]

-

Allow the RBCs to settle, then gently remove the supernatant and replace it with fresh, complete culture medium.[8]

-

Add the synchronized ring-stage parasite culture to the electroporated RBCs.

-

Place the culture plate in the 37 °C incubator under the appropriate gas mixture.[6]

-

Allow the parasites to recover and invade the new RBCs for 24-48 hours before starting drug selection.[8][13]

-

Protocol 3: WR99210 Selection of Stable Transfectants

This protocol details the process of applying WR99210 to select for parasites that have successfully integrated the resistance marker.

-

Materials

-

Transfected parasite culture (from Protocol 2)

-

Complete culture medium

-

WR99210 stock solution (from Protocol 1)

-

Fresh, non-infected RBCs

-

-

Equipment

-